molecular formula C16H13ClN2O B14156013 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- CAS No. 88915-00-8

4-Acridinecarboxamide, 9-chloro-N,5-dimethyl-

Cat. No.: B14156013
CAS No.: 88915-00-8
M. Wt: 284.74 g/mol
InChI Key: XTYUGYARYWRLMQ-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- is a chemical compound with the molecular formula C16H13ClN2O and a molecular weight of 284.74 g/mol . This compound belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- typically involves the chlorination of acridine derivatives followed by carboxamidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with dimethylamine to introduce the N,5-dimethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    4-Acridinecarboxamide, 9-chloro-N,N-dimethyl-: Similar in structure but with different substitution patterns.

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other acridine derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

9-chloro-N,5-dimethylacridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-9-5-3-6-10-13(17)11-7-4-8-12(16(20)18-2)15(11)19-14(9)10/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYUGYARYWRLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443839
Record name 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88915-00-8
Record name 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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